molecular formula C17H16ClNO2 B583361 11-Hydroxyasenapine CAS No. 1262639-38-2

11-Hydroxyasenapine

Cat. No. B583361
CAS RN: 1262639-38-2
M. Wt: 301.77
InChI Key: YEXNSFLUYFPHAT-GJZGRUSLSA-N
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Description

11-Hydroxyasenapine is a novel antipsychotic drug that has recently gained attention in the scientific community. It is a derivative of the antipsychotic drug asenapine and has shown promising results in animal studies as a potential treatment for schizophrenia and other psychiatric disorders.

Scientific Research Applications

  • PET Measurement of Neuroreceptor Occupancy

    PET imaging with 11C-N-methylspiperone (11C-NMSP) has been used to measure serotonin (5-HT2A) and dopamine-2 (D2) neuroreceptors occupancy in subjects treated with typical or atypical antipsychotic drugs, including clozapine (Goyer et al., 1996).

  • Quantitation of Cardiac Sympathetic Innervation

    A study with 11C-hydroxyephedrine (11C-HED) PET aimed to map cardiac sympathetic innervation in rabbits, providing insights into the relationship between 11C-HED and 123I-MIBG uptake, another sympathetic nervous tracer (Nomura et al., 2006).

  • Imaging Brain Peripheral Benzodiazepine Receptors

    Two 11C-labeled aryloxyanilide ligands were developed for imaging brain peripheral benzodiazepine receptors (PBR) in vivo, highlighting the potential of such compounds in neurological research (Briard et al., 2008).

  • Study of Adrenal Function

    Research explored the suppression of 11‐hydroxycorticosteroids (11‐OHCS) release in patients with endogenous depression, providing insights into adrenal function and its regulation (Nuller & Ostroumova, 1980).

  • Aldosterone Synthase Inhibition

    This study described the clinical investigation of LCI699, an aldosterone synthase inhibitor, in patients with hypertension. It explored the drug’s impact on the renin–angiotensin–aldosterone system and the hypothalamic-pituitary-adrenal feedback axis (Schumacher et al., 2013).

  • Metabolism and Excretion of Asenapine

    This study investigated the metabolism and excretion of asenapine in healthy male subjects, identifying several metabolites, including 11-hydroxyasenapine. It provided a comprehensive analysis of asenapine's metabolic pathways (van de Wetering-Krebbers et al., 2011).

properties

IUPAC Name

(2R,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2/c1-19-8-14-12-6-10(18)2-4-16(12)21-17-5-3-11(20)7-13(17)15(14)9-19/h2-7,14-15,20H,8-9H2,1H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXNSFLUYFPHAT-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hydroxyasenapine

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